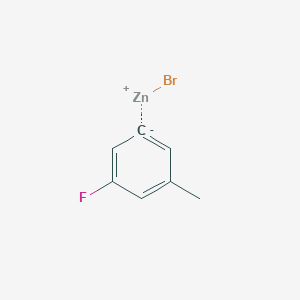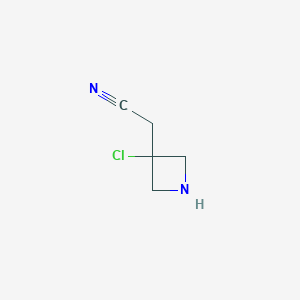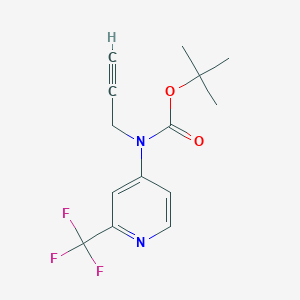
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C14H15F3N2O2 and a molecular weight of 300.28 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a prop-2-yn-1-yl group, and a tert-butyl carbamate group. These structural features make it a valuable compound in various scientific research applications.
Métodos De Preparación
The synthesis of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as tert-butyl chloroformate , prop-2-yn-1-ylamine , and 2-(trifluoromethyl)pyridine-4-carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Análisis De Reacciones Químicas
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate can be compared with similar compounds such as:
tert-Butyl methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate: This compound has a similar structure but lacks the prop-2-yn-1-yl group, which may affect its reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole ring and a tert-butyl carbamate group, making it structurally similar but functionally different.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15F3N2O2 |
|---|---|
Peso molecular |
300.28 g/mol |
Nombre IUPAC |
tert-butyl N-prop-2-ynyl-N-[2-(trifluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C14H15F3N2O2/c1-5-8-19(12(20)21-13(2,3)4)10-6-7-18-11(9-10)14(15,16)17/h1,6-7,9H,8H2,2-4H3 |
Clave InChI |
DJZAMWIJBLRLLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC#C)C1=CC(=NC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


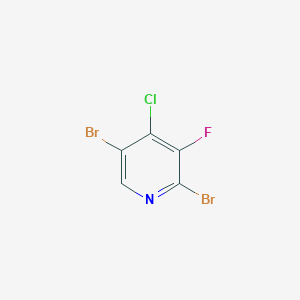
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
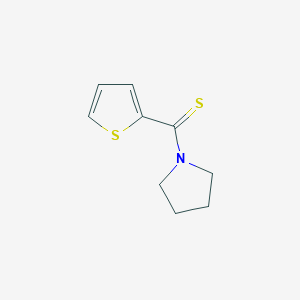
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
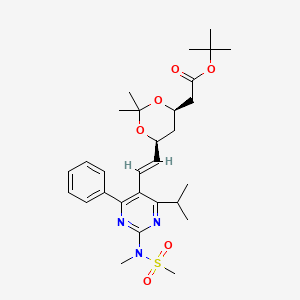
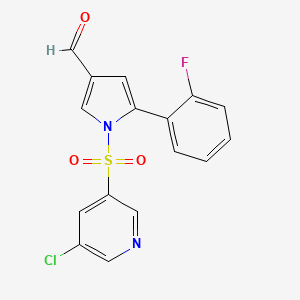
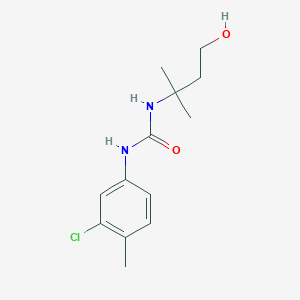

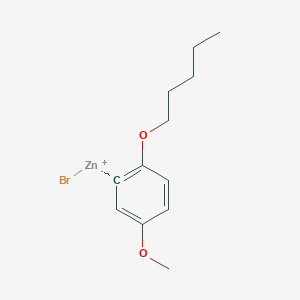
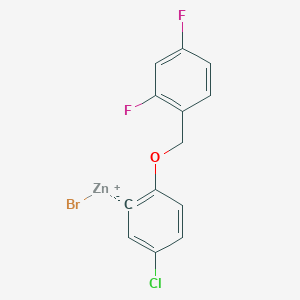
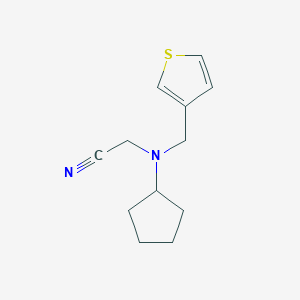
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
